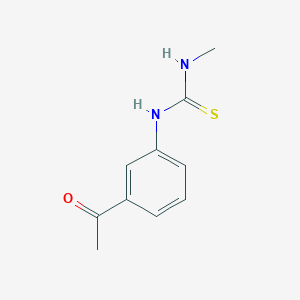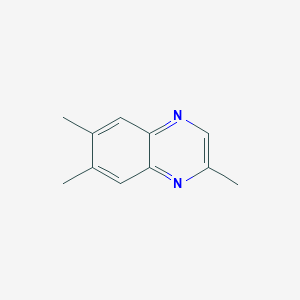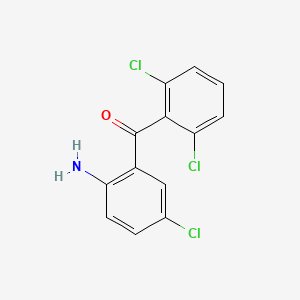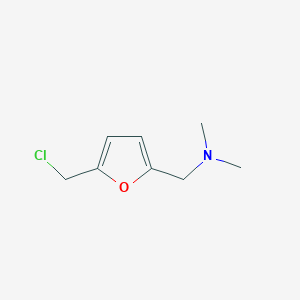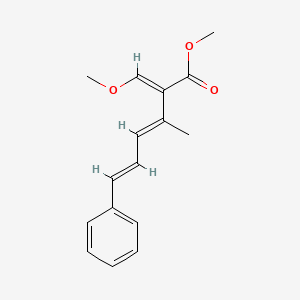
Mucidin
Overview
Description
Mucidin is an enoate ester that is the methyl ester of (2E,3Z,5E)-2-(methoxymethylene)-3-methyl-6-phenylhexa-3,5-dienoic acid . It has a role as a fungal metabolite and an antifungal agent . It is also used in a product called Mucolytic MUCIDIN capsule, which contains Acetylcysteine (U.S.P.) 200mg .
Synthesis Analysis
Mucidin is produced by the basidiomycete Oudemansiella mucida . The production of mucidin was negatively influenced by the application of D-glucitol as the main carbon source . Recombination analysis of two stable mutants revealed that the block in mucidin synthesis is the result of mutation in the same chromosomal gene (muc) .Molecular Structure Analysis
Mucidin has a molecular formula of C16H18O3 . Its average mass is 258.312 Da and its monoisotopic mass is 258.125580 Da .Chemical Reactions Analysis
Mucidin, along with myxothiazol and stigmatellin, are center o inhibitors preventing electron transfer at the ubiquinone redox site Qo . This site is located closer to the outer side of the inner mitochondrial membrane .Physical And Chemical Properties Analysis
Mucidin has a density of 1.1±0.1 g/cm3, a boiling point of 414.2±45.0 °C at 760 mmHg, and a flash point of 175.9±23.3 °C . It has a molar refractivity of 77.9±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 242.6±3.0 cm3 .Scientific Research Applications
Mucidin's Antifungal Activity and Impact on Fungal Morphology
- Mucidin, an antibiotic from the basidiomycete Oudemansiella mucida, exhibits significant antifungal activity. It has been found to inhibit the growth and morphological development of various fungal species, including yeasts and filamentous fungi. Specifically, mucidin induces changes in the shape and size of cells, as well as alterations in membrane structures, particularly in mitochondria (Šašek & Musílek, 1974).
Mucidin's Effect on Mitochondrial Function
- The primary action of mucidin involves inhibiting respiration at the cytochrome bc1 complex of the mitochondrial respiratory chain. This effect is responsible for its antifungal properties, as demonstrated in studies with Saccharomyces cerevisiae and other fungi. Mucidin inhibits the oxidation of substrates like glucose and ethanol in yeast, suggesting a specific inhibition of mitochondrial electron transport between cytochromes b and c (Šubík, Behun, Šmigán̆ & Musílek, 1974).
Genetic Studies Involving Mucidin
- Research on mucidin has contributed to genetic studies, particularly in understanding mitochondrial function and resistance. For instance, mucidin-resistant mutants of S. cerevisiae have been isolated and characterized, shedding light on the genetic control of mitochondrial and nuclear genes in the biogenesis of the mitochondrial respiratory chain (Šubík, 1975).
Structural and Functional Analyses
- Structurally, mucidin is identical to strobilurin A and inhibits electron transfer in the cytochrome bc1 complex in a manner similar to other antifungal antibiotics. This similarity in structure and function has been crucial in understanding the mechanisms of action of various antifungal agents (von Jagow, Gribble & Trumpower, 1986).
Mechanism of Action
properties
IUPAC Name |
methyl (2E,3E,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8+,15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQSBGXKRTPHZ-MGYGFCQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1=CC=CC=C1)C(=COC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C1=CC=CC=C1)/C(=C\OC)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12805870 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Mucidin exert its antifungal activity?
A1: Mucidin inhibits electron transport in the cytochrome bc1 complex, a crucial component of the mitochondrial respiratory chain. [ [] ] Specifically, it acts at the same site as Myxothiazol, blocking electron transfer between cytochrome b and c1. [ [] ] This disruption of the electron transport chain halts ATP synthesis, ultimately leading to fungal cell death. [ [] ]
Q2: Does Mucidin affect other cellular processes besides respiration?
A2: Research suggests that Mucidin can impact intracellular pH and membrane potential. In Trichoderma viride, exposure to light triggers a transient hyperpolarization of the plasma membrane, followed by intracellular acidification. This effect is inhibited by the presence of Mucidin, suggesting a link between Mucidin's action on the electron transport chain and these cellular responses. [ [] ]
Q3: What is the molecular formula and weight of Mucidin?
A3: While the provided research articles do not explicitly state the molecular formula and weight of Mucidin, they establish its identity with Strobilurin A. [ [] ] Based on this information, we can infer that Mucidin likely shares the same chemical structure as Strobilurin A.
Q4: What spectroscopic data is available for Mucidin?
A4: Mucidin and Strobilurin A exhibit identical UV and mass spectra, further supporting their structural similarity. [ [] ] These spectral data can be used to identify and characterize Mucidin in various samples.
Q5: How effective is Mucidin in controlling fungal contamination in algal cultures?
A5: Mucidin demonstrates significant efficacy in eliminating fungal contaminants from algal cultures. Research indicates that a concentration of 2 μg/ml effectively limits fungal growth without negatively impacting the algae. [ [] ] This highlights Mucidin's potential as a selective antifungal agent in specific applications.
Q6: What other applications of Mucidin have been explored?
A6: Mucidin's antifungal properties have been utilized in medical and veterinary contexts. It has been commercially available under the trade name Mucidermin Spofa for treating fungal infections. [ [] ]
Q7: Have computational methods been employed to study Mucidin?
A7: While the provided research primarily focuses on experimental characterization, computational tools have been used in broader studies on Qo site inhibitors. These techniques, including molecular modeling and simulations, can help visualize inhibitor-target interactions and guide the development of novel antifungal compounds with improved properties.
Q8: How do structural modifications of Mucidin affect its activity?
A9: Research on Mucidin-resistant mutants, particularly in yeast, provides insights into the structure-activity relationship. Mutations in the cytochrome b gene, particularly those involving the substitution of aromatic residues with non-polar ones, confer resistance to Mucidin and other Qo site inhibitors. [ [] ] This suggests that these specific amino acid residues play a crucial role in Mucidin binding and its inhibitory activity.
Q9: What are the known mechanisms of resistance to Mucidin?
A10: Mutations in the cytochrome b gene are the primary mechanism of resistance to Mucidin. [ [] ] Specifically, alterations in the Qo site, the binding region for Mucidin within the cytochrome bc1 complex, hinder the inhibitor's ability to bind effectively and disrupt electron transport.
Q10: Does cross-resistance exist between Mucidin and other antifungal agents?
A11: Yes, cross-resistance has been observed between Mucidin and other Qo site inhibitors, such as Myxothiazol and Strobilurin A. [ [] ] This shared resistance mechanism highlights the importance of understanding the structural determinants of Qo site binding and exploring alternative strategies for combating fungal infections.
Q11: What research tools and resources have been essential in studying Mucidin?
A11: A range of techniques has been instrumental in Mucidin research. These include:
- Spectroscopy: UV and mass spectrometry confirm the structural identity of Mucidin with Strobilurin A. [ [] ]
- Mitochondrial Isolation and Analysis: Examining the effects of Mucidin on isolated mitochondria helps elucidate its mechanism of action. [ [] ]
- Yeast Genetics: Utilizing yeast mutants resistant to Mucidin provides valuable insights into structure-activity relationships and resistance mechanisms. [ [] , [] , [] ]
- Electrophysiology: Measuring membrane potential and intracellular pH changes in response to Mucidin treatment reveals broader cellular effects. [ [] ]
Q12: What are some key milestones in Mucidin research?
A12: The timeline of Mucidin research reveals significant discoveries:
- 1969: The antifungal activity of Mucidin is first identified in cultures of the fungus Oudemansiella mucida. [ [] ]
- 1970s - 1980s: Mucidin's mechanism of action as an inhibitor of the mitochondrial cytochrome bc1 complex is elucidated. [ [] , [] ]
- 1990s - present: Research focuses on understanding resistance mechanisms, structure-activity relationships, and exploring the potential of Mucidin and its derivatives as antifungal agents. [ [] , [] ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



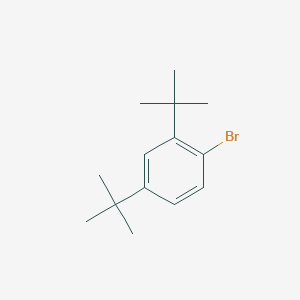
![1-(8,9,10,11,12,13,14,15-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3331296.png)
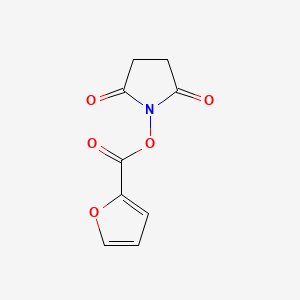
![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)
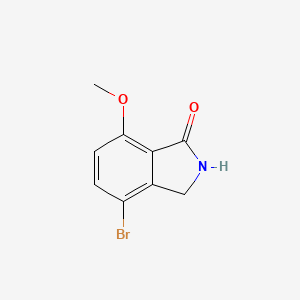
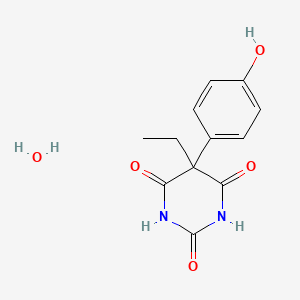
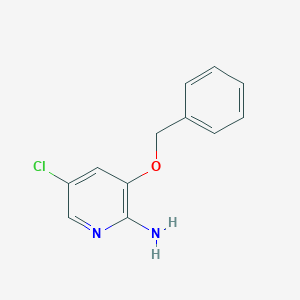
![methyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B3331337.png)
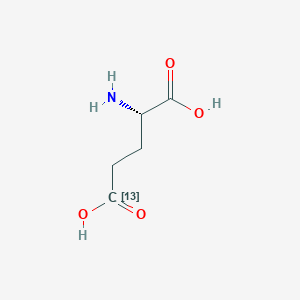
![tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3331348.png)
